1-(2-fluorobenzyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide
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Overview
Description
1-(2-fluorobenzyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Fluorobenzyl Group: This step involves the alkylation of the piperidine ring with a 2-fluorobenzyl halide under basic conditions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the piperidine derivative with an appropriate acylating agent, such as an acid chloride or anhydride.
Introduction of the Prop-2-en-1-yl Group: This step involves the alkylation of the nitrogen atom with a prop-2-en-1-yl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and nucleophiles like amines or alcohols are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, or anticancer properties.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could act as an agonist or antagonist at specific receptors, modulating their activity.
Pathway Modulation: The compound may influence cellular signaling pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorobenzyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
1-(2-methylbenzyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide: Similar structure but with a methyl group instead of fluorine.
1-(2-fluorobenzyl)-N-(methyl)piperidine-4-carboxamide: Similar structure but with a methyl group instead of prop-2-en-1-yl.
Uniqueness
1-(2-fluorobenzyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide is unique due to the presence of the fluorobenzyl and prop-2-en-1-yl groups, which may confer specific chemical and biological properties. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-prop-2-enylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-2-9-18-16(20)13-7-10-19(11-8-13)12-14-5-3-4-6-15(14)17/h2-6,13H,1,7-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTGVRLCTAZAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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